1'-[(4-ethoxyphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide
Description
1'-[(4-Ethoxyphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide is a synthetic small molecule characterized by a bipiperidine backbone substituted with a carbamothioyl group at the 1'-position and a carboxamide group at the 4'-position.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2S/c1-2-26-17-8-6-16(7-9-17)22-19(27)23-14-10-20(11-15-23,18(21)25)24-12-4-3-5-13-24/h6-9H,2-5,10-15H2,1H3,(H2,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEXXDQNZCSNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145797 | |
| Record name | 1′-[[(4-Ethoxyphenyl)amino]thioxomethyl][1,4′-bipiperidine]-4′-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443291-80-3 | |
| Record name | 1′-[[(4-Ethoxyphenyl)amino]thioxomethyl][1,4′-bipiperidine]-4′-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443291-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1′-[[(4-Ethoxyphenyl)amino]thioxomethyl][1,4′-bipiperidine]-4′-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(4-ethoxyphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting with the preparation of the bipiperidine core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The ethoxyphenyl carbamothioyl group is introduced through a nucleophilic substitution reaction, where the ethoxyphenyl is reacted with a thiocarbamoyl chloride derivative under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1’-[(4-ethoxyphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1’-[(4-ethoxyphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-[(4-ethoxyphenyl)carbamothioyl]-1,4’-bipiperidine-4’-car
Biological Activity
1'-[(4-ethoxyphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a bipiperidine backbone with a carbamothioyl group attached to a 4-ethoxyphenyl moiety. Its molecular formula is , and it exhibits properties typical of compounds that interact with biological systems.
1'-[(4-ethoxyphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide is believed to exert its biological effects primarily through enzyme inhibition. Specifically, it has been studied for its potential to inhibit urease, an enzyme critical for nitrogen metabolism in various organisms. The inhibition mechanism involves binding to the active site of urease, thereby preventing substrate access and subsequent catalytic activity.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to 1'-[(4-ethoxyphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide exhibit significant anticancer properties. For example:
- Cell Line Studies : The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and A-549 (lung cancer). Results indicated that it possesses cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro assays revealed that it exhibits inhibitory effects against several bacterial strains. This activity is attributed to the presence of the carbamothioyl group, which enhances its interaction with microbial targets .
Structure-Activity Relationship (SAR)
The biological activity of 1'-[(4-ethoxyphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide is influenced by its structural components:
- Substituents : The presence of the ethoxy group on the phenyl ring plays a crucial role in modulating the compound's lipophilicity and biological interactions.
- Bipiperidine Backbone : This structural feature is essential for maintaining the compound's overall conformation, facilitating effective binding to target enzymes .
Case Study 1: Anticancer Efficacy
A study conducted on synthesized derivatives of bipiperidine compounds revealed that modifications to the phenyl substituent significantly impacted their anticancer efficacy. The presence of electron-withdrawing groups enhanced cytotoxicity against A-549 cells, highlighting the importance of functional groups in optimizing therapeutic potential .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives similar to 1'-[(4-ethoxyphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings indicated that specific substitutions on the phenyl ring increased antimicrobial activity, suggesting a pathway for further development of potent antimicrobial agents .
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Anticancer | HeLa | 15 µM |
| Anticancer | A-549 | 12 µM |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 64 µg/mL |
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : The bipiperidine scaffold is common among analogs, providing conformational flexibility for receptor binding.
- Substituent Variations :
*Estimated based on molecular formula.
Structural Implications :
- The 4-ethoxy group may reduce metabolic degradation compared to electron-withdrawing substituents (e.g., fluorine in Pipamperone), altering bioavailability .
Pharmacological and Functional Comparison
Receptor Binding and Activity:
Physicochemical Properties:
- Lipophilicity :
- Solubility :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
